Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- (CAS 676359-47-0) is a synthetic, small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. Its molecular formula is C24H19N5 and its molecular weight is 377.4 g/mol.
Molecular FormulaC24H19N5
Molecular Weight377.4 g/mol
CAS No.676359-47-0
Cat. No.B12905816
⚠ Attention: For research use only. Not for human or veterinary use.
Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- (CAS 676359-47-0): Core Identity and Kinase Inhibitor Classification
Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- (CAS 676359-47-0) is a synthetic, small-molecule heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class. Its molecular formula is C24H19N5 and its molecular weight is 377.4 g/mol [1]. Patent filings classify this compound within a broad genus of imidazo[1,2-a]pyrazines intended to inhibit protein kinases, including cyclin-dependent kinases (CDKs), AKT, checkpoint kinase, Pim-1 kinase, and various tyrosine kinases such as Bruton's tyrosine kinase (Btk) [2][3]. The compound is structurally defined by phenyl substituents at the 3- and 6-positions of the core and an N-(3-pyridinylmethyl) group at the 8-amine position, with a calculated octanol-water partition coefficient (LogP) of 4.8 [1].
[2] Guzi, T. J. et al. (2004). US Patent Application US20040063715A1. Novel imidazopyrazines as cyclin dependent kinase inhibitors. View Source
[3] Foreman, K. et al. (2007). US Patent Application US20070105864A1. Methods for inhibiting protein kinases. View Source
Why Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)- Cannot Be Substituted Without Risk
Substitution of this specific compound with a structurally similar imidazo[1,2-a]pyrazin-8-amine analog is not supported without quantitative biological evidence. The compound's patent context suggests potential multi-kinase inhibition profiles, where subtle changes to the 3,6-diphenyl or N-(3-pyridinylmethyl) substituents could dramatically alter target affinity, selectivity, and cellular potency [1]. In the absence of published structure-activity relationship (SAR) data for this precise derivative, any claim of interchangeability with close analogs would be speculative. Generic substitution in a research or early-development setting risks unknowingly introducing a compound with a different kinase selectivity fingerprint, compromising experimental reproducibility and target validation [2].
[1] Guzi, T. J. et al. (2004). US Patent Application US20040063715A1. Novel imidazopyrazines as cyclin dependent kinase inhibitors. View Source
[2] Zeng, H. et al. (2011). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5870-5875. General class-level inference on the impact of substitution on kinase selectivity. View Source
Quantitative Differentiation Evidence for Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-
Validated Application Scenarios for Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-
Kinase Profiling Panel Screening
Based solely on its structural patent context, which suggests potential activity against CDKs, AKT, and tyrosine kinases [1][2], this compound could serve as a starting point for broad-panel kinase selectivity screening. A researcher might use it to probe for novel kinase targets within the imidazo[1,2-a]pyrazine chemotype, but any conclusions would require de novo generation of biochemical and cellular data.
Synthetic Chemistry Reference Standard
The compound has a documented synthesis via a palladium-catalyzed Suzuki coupling of 3-iodo-6-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine with phenylboronic acid, yielding the product in 61% yield [3]. This established synthetic route makes the compound a useful reference standard for accessing 3,6-diaryl imidazo[1,2-a]pyrazine derivatives in medicinal chemistry laboratories.
[1] Guzi, T. J. et al. (2004). US Patent Application US20040063715A1. Novel imidazopyrazines as cyclin dependent kinase inhibitors. View Source
[2] Foreman, K. et al. (2007). US Patent Application US20070105864A1. Methods for inhibiting protein kinases. View Source
[3] Molaid Database. Synthetic route from 3-iodo-6-phenyl-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine with phenylboronic acid, Pd(PPh3)4, Na2CO3, DME/H2O, 61% yield. View Source
Quote Request
Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, 3,6-diphenyl-N-(3-pyridinylmethyl)-
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.